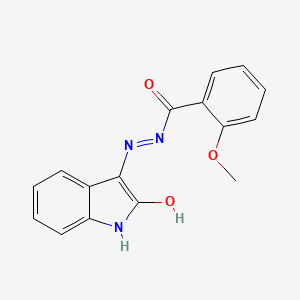![molecular formula C12H11ClN2O3S B5685092 N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5685092.png)
N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide, also known as CCMS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CCMS is a member of the sulfonylurea class of compounds that have been extensively studied for their therapeutic properties. However, CCMS is not approved for human use and is solely used in research.
Mécanisme D'action
The mechanism of action of N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide is not fully understood. However, it is thought to work by inhibiting the activity of enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition by N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide can lead to biochemical and physiological effects.
Biochemical and Physiological Effects
N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and antitumor properties. N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of several enzymes, making it a valuable tool for studying their functions. N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide is also relatively stable and can be stored for long periods without degradation. However, N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has limitations, including its high cost and difficulty in synthesis.
Orientations Futures
There are several future directions for the use of N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide in scientific research. One potential direction is the development of new drugs targeting carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide can also be used to study the functions of these enzymes in various physiological processes. Additionally, N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide can be used to develop new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential applications of N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide in scientific research.
Conclusion
In conclusion, N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It has been shown to have inhibitory effects on several enzymes and has several biochemical and physiological effects. N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research. Further research is needed to fully understand the potential of N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide in scientific research.
Méthodes De Synthèse
N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-methyl-1H-pyrrole-2-carboxylic acid. The resulting intermediate is then treated with ammonia to yield N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide. The synthesis of N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide is challenging and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on several enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This makes N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide a potential candidate for the development of new drugs targeting these enzymes.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)sulfonyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-15-8-4-6-10(15)12(16)14-19(17,18)11-7-3-2-5-9(11)13/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBHIUSCNTVXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5685022.png)
![3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5685037.png)
![1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5685040.png)
![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5685049.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5685058.png)
![2-(3-fluorophenyl)-N-[(3S*,4S*)-4-methoxy-1-methylpyrrolidin-3-yl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5685060.png)
![3-(3-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B5685063.png)

![[(2-hydroxyphenoxy)methyl]phenylphosphinic acid](/img/structure/B5685084.png)

![1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5685115.png)
![3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5685118.png)
